Tartaric acid dihydrazide

Chiral synthesis Enantioselective macrocyclization Biomimetic chemistry

Tartaric acid dihydrazide (TDH; C4H10N4O4; MW 178.15) is a chiral, tetrafunctional dihydrazide derived from L-(+)-tartaric acid, presenting two hydrazide arms and two vicinal hydroxyl groups on a C2-symmetric backbone. It is supplied as a white crystalline powder with a melting point around 184–200 °C and a predicted density of 1.626 g/cm³.

Molecular Formula C4H10N4O4
Molecular Weight 178.15 g/mol
CAS No. 54789-92-3
Cat. No. B1204108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartaric acid dihydrazide
CAS54789-92-3
Synonymstartaric acid dihydrazide
Molecular FormulaC4H10N4O4
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)NN)O)(C(=O)NN)O
InChIInChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m1/s1
InChIKeyMDJZGXRFYKPSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tartaric Acid Dihydrazide (CAS 54789-92-3) for Industrial and Research Procurement: Structural and Performance Baseline


Tartaric acid dihydrazide (TDH; C4H10N4O4; MW 178.15) is a chiral, tetrafunctional dihydrazide derived from L-(+)-tartaric acid, presenting two hydrazide arms and two vicinal hydroxyl groups on a C2-symmetric backbone [1]. It is supplied as a white crystalline powder with a melting point around 184–200 °C and a predicted density of 1.626 g/cm³ . In contrast to linear-chain aliphatic dihydrazides such as adipic acid dihydrazide (ADH) and succinic dihydrazide (SDH), TDH combines hydrazide reactivity with intrinsic optical activity, enhanced hydrogen-bonding capacity, and the unique ability to function as a cleavable cross-linker via periodate-sensitive vicinal diols [2]. These attributes position TDH as a specialty building block for chiral macrocycle synthesis, stimuli-responsive hydrogels, and protein cross-linking studies where conventional dihydrazides offer no equivalent functionality [3].

Why Adipic, Succinic, or Sebacic Dihydrazide Cannot Replace Tartaric Acid Dihydrazide


Although adipic acid dihydrazide (ADH) and succinic dihydrazide (SDH) are well-established crosslinking agents for epoxy and acrylic emulsion systems, they are achiral, linear aliphatic molecules devoid of hydroxyl functionality . Their absence of vicinal diol groups precludes periodate-cleavable cross-linking, a capability critical for reversible protein conjugation and stimuli-responsive hydrogel design [1]. Furthermore, the rigid, chiral C2-symmetric core of TDH enables stereoselective [2+2] macrocyclization reactions with dialdehydes, yielding optically active bisacylhydrazone macrocycles that ADH, SDH, and sebacic dihydrazide (SDH-2) cannot form [2]. In hydrogel systems, TDH produces denser network architectures with restricted swelling compared to hexamethylene diamine (HMD), offering differentiated control over cross-link density and water mobility that linear diamines cannot replicate [3]. These structural and functional distinctions make generic substitution scientifically invalid for applications requiring chirality, cleavability, or macrocyclic selectivity.

Tartaric Acid Dihydrazide vs. Analog Dihydrazides: 6 Quantitative Differentiation Dimensions


Chirality: Intrinsic Optical Purity vs. Achiral Linear Dihydrazides

Tartaric acid dihydrazide (TDH) is derived from L-(+)-tartaric acid and retains the parent molecule's (2R,3R) absolute configuration, imparting stable optical activity. In contrast, adipic acid dihydrazide (ADH), succinic dihydrazide (SDH), and sebacic dihydrazide (SDH-2) are achiral compounds devoid of optical rotation . While a precise specific rotation value for TDH is not uniformly reported across all suppliers, its stereochemical integrity is confirmed by its use as a precursor for optically active macrolides and chiral macrocycles, as demonstrated by Ishmuratov et al., who synthesized enantiomerically pure hydrazide-containing macrolides from L-(+)-TDH, a transformation impossible with achiral dihydrazides [1].

Chiral synthesis Enantioselective macrocyclization Biomimetic chemistry

Cleavable Cross-Linking: Periodate-Sensitive Vicinal Diol vs. Non-Cleavable Adipic Dihydrazide

Renthal demonstrated that L-(+)-tartaric acid dihydrazide cross-links bacteriorhodopsin carboxyl groups in the purple membrane via carbodiimide activation, producing dimers, trimers, and higher oligomers as confirmed by SDS-PAGE. Crucially, these cross-links were quantitatively cleaved by periodate oxidation, exploiting the vicinal diol motif unique to TDH among common dihydrazides [1]. Adipic acid dihydrazide (ADH) lacks hydroxyl groups entirely and therefore cannot be cleaved by periodate; any ADH-mediated cross-link is irreversible under the same conditions [2]. This difference is structural rather than a matter of degree.

Reversible cross-linking Protein conjugation Cleavable hydrogel

Macrocyclization Selectivity: Preferential [2+2] Bisacylhydrazone Formation vs. Linear Oligomers from Achiral Dihydrazides

Ghalit et al. (2012) demonstrated that acetal-protected tartaric acid dihydrazide reacts with terephthalaldehyde to preferentially form [2+2] bisacylhydrazone macrocycles, with the bent geometry of the tartaric acid backbone dictating macrocycle topology. X-ray crystallography confirmed all-anti N–N and C=N bond configurations and revealed a compact macrocyclic cavity stabilized by water–π interactions [1]. In contrast, linear aliphatic dihydrazides such as ADH or succinic dihydrazide react with dialdehydes to produce predominantly linear oligomers or ill-defined mixtures rather than discrete macrocyclic architectures, owing to their extended, flexible methylene chains [2].

Macrocycle synthesis Acylhydrazone chemistry Host-guest chemistry

Melting Point: ~184–200 °C vs. Succinic (168 °C) and Adipic (177–183 °C) Dihydrazides

The melting point of tartaric acid dihydrazide is reported as approximately 184 °C (by chemical suppliers such as 0elem.com and pinpools.com) to approximately 200 °C (tartaric-acid-china.com), consistently exceeding that of succinic dihydrazide (168–171 °C) and falling at or above the upper range of adipic acid dihydrazide (177–183 °C) . This thermal stability advantage is attributed to the additional intermolecular hydrogen-bonding network conferred by the vicinal hydroxyl groups [1].

Thermal stability Epoxy curing agent High-temperature processing

Hydrogel Crosslinking Density: TD Crosslinker Prevents Hydrogel Formation at 10% Loading, Yielding Denser Networks vs. HMD (11.9% Swelling Ratio)

In a 2024 study on poly(aspartic-co-glutamic acid) hydrogels, tartaric acid dihydrazide (TD) was compared with hexamethylene diamine (HMD) and lysine (LYS) as crosslinking agents. At 10% crosslinker loading (w/w), HMD produced a hydrogel with a maximum swelling ratio (Smax) of 11.874%, whereas TD failed to form a self-supporting hydrogel at the same loading, indicating excessive crosslink density [1]. Hydrogels could be formed with TD only at 15% and 20% loadings, and T2 NMR relaxation times decreased with increasing TD content (e.g., clPASP/GA-TD 15%: T2 at 3 s = 1.16 s; TD 20%: T2 at 3 s = 0.97 s), confirming restricted water mobility relative to HMD-crosslinked gels [2].

Superabsorbent polymer Crosslink density control Biodegradable hydrogel

Hydrogen Bond Donor/Acceptor Capacity: 6 Donors / 6 Acceptors vs. 4 Donors / 4 Acceptors for Adipic Dihydrazide

The computed molecular properties of tartaric acid dihydrazide reveal 6 hydrogen bond donor sites (2× –OH + 4× –NH–/–NH2) and 6 hydrogen bond acceptor sites (2× –OH oxygen + 4× C=O/N), as catalogued in the Chem960 database . By comparison, adipic acid dihydrazide (C6H14N4O2) possesses only 4 donors (4× –NH–/–NH2) and 4 acceptors (2× C=O + 2× N), lacking the two additional hydroxyl-mediated H-bonding sites [1]. This enhanced H-bonding capacity directly contributes to TDH's higher melting point, reduced aqueous solubility relative to ADH, and its ability to participate in directional supramolecular synthons in crystal engineering [2].

Supramolecular assembly Hydrogen-bonded network Solubility modulation

Proven Application Scenarios Where Tartaric Acid Dihydrazide Outperforms Generic Dihydrazides


Reversible Protein Cross-Linking for Structural Proteomics (XL-MS Workflows)

In cross-linking mass spectrometry (XL-MS), TDH serves as a carboxyl-reactive, periodate-cleavable cross-linker for membrane protein complexes. Renthal (1983) demonstrated stoichiometric cross-linking of bacteriorhodopsin carboxyl groups yielding dimers, trimers, and higher oligomers, with quantitative periodate cleavage enabling differentiation of intra- vs. inter-molecular cross-links [Section 3, Item 2; REFS-1]. Adipic acid dihydrazide (ADH) cannot replicate this workflow because it lacks the vicinal diol cleavage site. Procurement of TDH over ADH is mandatory for any XL-MS protocol requiring reversible carboxyl cross-linking.

Synthesis of Chiral Bisacylhydrazone Macrocycles for Enantioselective Host-Guest Chemistry

Ghalit et al. (2012) achieved preferential [2+2] macrocyclization of acetal-protected TDH with terephthalaldehyde, yielding optically active macrocycles with defined cavities stabilized by water–π hydrogen bonds [Section 3, Item 3; REFS-1]. These macrocycles exhibit all-anti N–N and C=N bond configurations and a compact geometry dictated by the bent tartaric acid backbone. Achiral dihydrazides such as ADH and SDH produce only linear oligomers under identical conditions [Section 3, Item 3; REFS-2]. TDH is thus the sole viable precursor for stereochemically pure bisacylhydrazone macrocycle libraries.

High-Crosslink-Density Biodegradable Hydrogels for Controlled-Release Agriculture

When incorporated at 10% loading into poly(aspartic-co-glutamic acid) matrices, TDH generates a crosslink density so high that self-supporting hydrogel formation is suppressed, in contrast to HMD which yields a hydrogel with 11.874% swelling ratio under identical conditions [Section 3, Item 5; REFS-1]. At 15–20% loading, TD-crosslinked hydrogels exhibit reduced water mobility (T2 NMR at 3 s = 1.16 s and 0.97 s, respectively), confirming restricted network expansion [Section 3, Item 5; REFS-2]. This behavior enables formulators to design biodegradable SAPs with precisely tuned water retention—an outcome unattainable with HMD or LYS at comparable loading levels.

High-Temperature Epoxy Curing Agents with Extended Latency

With a melting point of 184–200 °C, TDH outperforms succinic dihydrazide (168–171 °C) and overlaps with or exceeds the upper thermal stability range of ADH (177–183 °C) [Section 3, Item 4; REFS-1]. This elevated melting point translates to longer pot life and improved one-component storage stability in epoxy powder coating formulations, while the additional hydroxyl groups provide secondary crosslinking sites for enhanced network density [Section 2; REFS-1]. For formulators seeking dihydrazide curing agents with elevated activation temperatures and multifunctional reactivity, TDH offers a differentiated thermal profile relative to the commodity ADH/SDH baseline.

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